molecular formula C8H9NO2S B2978969 4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione CAS No. 111249-01-5

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Cat. No. B2978969
CAS RN: 111249-01-5
M. Wt: 183.23
InChI Key: MODGSJWQUFMZEM-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is an organic compound with the molecular formula C8H9NO2S . It has a molecular weight of 183.23 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is 1S/C8H9NO2S/c1-6-3-2-4-8-7 (6)5-12 (10,11)9-8/h2-4,9H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is a powder . It has a molecular weight of 183.23 .

Scientific Research Applications

  • Anti-Breast Cancer Activity : A study by Solomon, Hu, and Lee (2009) explored the design and synthesis of isatin-benzothiazole analogs, including compounds related to 4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione, for their anti-breast cancer activity. The compounds showed significant cytotoxic effects on various human breast tumor cell lines, with specific compounds demonstrating a higher cytotoxic effect on cancer cells compared to non-cancer cells, indicating their potential as effective breast cancer control agents with low side effects (Solomon, Hu, & Lee, 2009).

  • Antitumor Properties : Bradshaw et al. (2002) investigated novel 2-(4-aminophenyl)benzothiazoles, related to the chemical , which possess selective and potent antitumor properties. The study involved the development of amino acid prodrugs to improve the solubility and biological availability of these compounds. These prodrugs showed promising results in preclinical evaluations, including the significant retardation of breast and ovarian xenograft tumors, suggesting their suitability for clinical evaluation (Bradshaw et al., 2002).

  • Antimicrobial Activity : Amir, Javed, and Hassan (2012) synthesized a new class of compounds containing the benzothiazole moiety, which exhibited promising in vitro antimicrobial activity. The study highlighted the importance of the structure-activity relationship, showing that certain structural modifications could enhance the antimicrobial efficacy of these compounds (Amir, Javed, & Hassan, 2012).

  • Chemical Synthesis and Characterization : Ekennia et al. (2018) conducted a study focusing on the synthesis and characterization of new heterocyclic ligands, including compounds related to 4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione. The study also explored their potential applications in areas such as antibacterial activity and density functional theory studies, demonstrating the versatility of these compounds in various chemical and biological applications (Ekennia et al., 2018).

  • Stimulus-Responsive Fluorescent Properties : Lei et al. (2016) synthesized 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics, showcasing different stimulus-responsive fluorescent properties in the solid state. These compounds, related to the benzothiazole class, displayed potential for applications in cell imaging (Lei et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

4-methyl-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6-3-2-4-8-7(6)5-12(10,11)9-8/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODGSJWQUFMZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CS(=O)(=O)NC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

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